molecular formula C21H26N4O3S B11648665 (6Z)-6-(3,4-dimethoxybenzylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-(3,4-dimethoxybenzylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11648665
M. Wt: 414.5 g/mol
InChI Key: YCQFUYHXDIIOGK-FDXKLOFQSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • This compound likely undergoes various reactions due to its functional groups.
    • Oxidation: Oxidative transformations could modify the benzylidene moiety or the thiadiazolo ring.

      Reduction: Reduction reactions might target the imine group or other reducible functionalities.

      Substitution: Substituents on the aromatic ring could be replaced via substitution reactions.

      Common Reagents: These would depend on the specific reaction, but common reagents include reducing agents (e.g., hydrides), oxidizing agents (e.g., peroxides), and nucleophiles.

      Major Products: These would vary based on the reaction conditions and starting materials.

  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.

      Biology: Assessing its interactions with biological molecules (e.g., enzymes, receptors).

      Medicine: Exploring its pharmacological properties (e.g., antimicrobial, anticancer).

      Industry: Considering its use in materials science or catalysis.

  • Mechanism of Action

    • To determine the mechanism, we’d need more data. understanding its interactions with specific targets (enzymes, receptors) would be crucial.
    • Potential pathways could involve binding to receptors, modulating enzymatic activity, or affecting cellular signaling.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have a direct list of similar compounds. we can explore related structures in the literature.
    • Highlighting its uniqueness would involve comparing its structure, reactivity, and applications to other known compounds.

    Remember that this compound’s detailed study requires access to specialized databases and research articles

    Properties

    Molecular Formula

    C21H26N4O3S

    Molecular Weight

    414.5 g/mol

    IUPAC Name

    (6Z)-6-[(3,4-dimethoxyphenyl)methylidene]-2-heptyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

    InChI

    InChI=1S/C21H26N4O3S/c1-4-5-6-7-8-9-18-24-25-19(22)15(20(26)23-21(25)29-18)12-14-10-11-16(27-2)17(13-14)28-3/h10-13,22H,4-9H2,1-3H3/b15-12-,22-19?

    InChI Key

    YCQFUYHXDIIOGK-FDXKLOFQSA-N

    Isomeric SMILES

    CCCCCCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OC)OC)/C(=O)N=C2S1

    Canonical SMILES

    CCCCCCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OC)OC)C(=O)N=C2S1

    Origin of Product

    United States

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